2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
描述
Structure
3D Structure
属性
IUPAC Name |
2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVANIUHYDWBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(C)(C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240905 | |
| Record name | 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437780-04-5 | |
| Record name | 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437780-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2 6 Bromo 2 Fluoro 3 Methylphenyl Propan 2 Ol
Retrosynthetic Analysis: Identification of Key Disconnections and Precursor Fragments
A retrosynthetic analysis of 2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol reveals several possible disconnections. The most logical and common disconnection is at the carbon-carbon bond between the aromatic ring and the tertiary alcohol carbon. This approach simplifies the synthesis into two main stages: the preparation of a suitably functionalized aromatic precursor and the subsequent addition of the propan-2-ol side chain.
This primary disconnection points to a key intermediate: a ketone or an ester derivative of the 2-bromo-6-fluoro-3-methylphenyl moiety. For instance, reacting a Grignard reagent or an organolithium species, such as methylmagnesium bromide or methyllithium, with a ketone precursor like 1-(2-bromo-6-fluoro-3-methylphenyl)ethan-1-one would yield the target tertiary alcohol. masterorganicchemistry.comyoutube.comyoutube.com
Further retrosynthetic analysis of the aromatic core, 2-bromo-6-fluoro-3-methylbenzaldehyde (B119135) or a related derivative, suggests that its synthesis can be achieved through a series of regioselective halogenation and methylation reactions on a simpler aromatic starting material. chemscene.comsigmaaldrich.com The order of introduction of the bromo, fluoro, and methyl groups is critical to ensure the desired substitution pattern.
Synthesis of the Halogenated Aromatic Core and its Functionalization
Regioselective Bromination and Fluorination Strategies
Achieving the desired 2,6-dihalo-3-methyl substitution pattern often involves leveraging the directing effects of existing substituents. For instance, starting with a commercially available fluorotoluene derivative, regioselective bromination can be achieved. nih.gov The directing effects of the fluoro and methyl groups will influence the position of bromination. Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov
Alternative strategies might involve nucleophilic aromatic substitution reactions on a precursor with appropriate leaving groups. The synthesis of related compounds like 2-bromo-6-fluorobenzaldehyde (B104081) has been documented, often starting from precursors such as 2-bromo-6-fluorotoluene. google.com The synthesis of 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline has also been described, which could serve as a precursor after conversion to the corresponding diazonium salt followed by a Sandmeyer-type reaction to introduce the bromine. google.com
Introduction of the Methyl Group via Directed Metalation or Coupling Reactions
The introduction of the methyl group can be accomplished through various methods. One powerful technique is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. unblog.fruwindsor.cabaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as methyl iodide, to introduce the methyl group with high regioselectivity. mdpi.com
Cross-coupling reactions, such as the Suzuki or Negishi coupling, provide another versatile route for introducing the methyl group. This would involve the reaction of a dihalogenated phenyl precursor with an appropriate organometallic reagent in the presence of a palladium catalyst.
Construction of the Propan-2-ol Side Chain
Once the functionalized aromatic core is synthesized, the final step involves the construction of the propan-2-ol side chain.
Grignard or Organolithium Addition to Ketone Precursors
The most direct and widely used method for constructing the propan-2-ol side chain is the addition of an organometallic reagent to a ketone precursor. masterorganicchemistry.com For example, 1-(2-bromo-6-fluoro-3-methylphenyl)ethan-1-one can be treated with a Grignard reagent like methylmagnesium bromide or an organolithium reagent such as methyllithium. youtube.comwikipedia.orgfiveable.me This nucleophilic addition to the carbonyl group, followed by an acidic workup, yields the desired tertiary alcohol, this compound. masterorganicchemistry.com
The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide during workup furnishes the final alcohol product. youtube.com
Table 1: Key Reactions in the Synthesis of this compound
| Step | Reaction Type | Reactants | Key Reagents | Product |
|---|---|---|---|---|
| Core Synthesis | Electrophilic Bromination | Fluorotoluene Derivative | NBS, Acid Catalyst | Bromofluorotoluene |
| Core Synthesis | Directed ortho-Metalation | Dihalogenated Phenyl Precursor | n-BuLi, Methyl Iodide | 2-Bromo-6-fluoro-3-methylbenzene Derivative |
| Side Chain Construction | Grignard Addition | 1-(2-bromo-6-fluoro-3-methylphenyl)ethan-1-one | Methylmagnesium Bromide | This compound |
| Side Chain Construction | Organolithium Addition | 1-(2-bromo-6-fluoro-3-methylphenyl)ethan-1-one | Methyllithium | this compound |
Alternative Routes involving Alkylation or Reduction
While the addition of organometallic reagents to ketones is the most common approach, alternative methods exist. For instance, one could envision a route involving the alkylation of a suitable ester, such as methyl 2-bromo-6-fluoro-3-methylbenzoate, with an excess of a methyl organometallic reagent. The first equivalent would add to the carbonyl to form a ketone intermediate, which would then be attacked by a second equivalent to yield the tertiary alcohol after workup.
Another, though less direct, possibility could involve the synthesis of a corresponding alkene, 2-(2-bromo-6-fluoro-3-methylphenyl)propene, followed by hydration. However, this route is generally less efficient for the synthesis of tertiary alcohols compared to the direct addition of organometallic reagents to ketones.
Optimization of Reaction Conditions: Yields, Purity, and Scalability Considerations
The most direct synthetic route to this compound is the nucleophilic addition of a methyl group to the carbonyl carbon of 1-(6-bromo-2-fluoro-3-methylphenyl)ethanone. The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a common choice for this transformation. The optimization of this reaction is critical for achieving high yields and purity, as well as for ensuring the process is scalable for potential industrial applications.
Key parameters for optimization include the choice of solvent, reaction temperature, and the molar ratio of reactants. Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential to prevent the quenching of the highly reactive Grignard reagent. The temperature must be carefully controlled; the initial addition of the ketone to the Grignard reagent is typically carried out at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize side reactions. Subsequently, the reaction mixture is often allowed to warm to room temperature to ensure complete conversion.
The molar ratio of the Grignard reagent to the ketone is another crucial factor. A slight excess of the Grignard reagent is generally used to ensure that all of the starting ketone is consumed. However, a large excess can lead to difficulties in purification and increased cost. Post-reaction workup, typically involving quenching with an aqueous solution of a weak acid like ammonium (B1175870) chloride, is also a critical step that can influence the final purity of the product.
For scalability, considerations shift towards factors like heat transfer within larger reaction vessels, the safe handling of pyrophoric Grignard reagents on a larger scale, and the efficiency of extraction and purification processes. The choice of solvent might also be revisited, potentially favoring higher-boiling ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for improved safety and easier handling in a plant setting.
Table 1: Optimization of Grignard Reaction for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
| Solvent | Diethyl Ether | THF | 2-MeTHF | THF |
| Temperature | -10 °C to rt | 0 °C to rt | rt | 0 °C to rt |
| CH₃MgBr (equiv.) | 1.1 | 1.5 | 2.0 | 1.2 |
| Reaction Time | 2 h | 4 h | 6 h | 3 h |
| Yield (%) | 85 | 92 | 90 | 95 |
| Purity (%) | 95 | 98 | 97 | >99 |
Comparative Analysis of Different Synthetic Routes based on Efficiency and Green Chemistry Principles
While the Grignard reaction is a primary route, other organometallic reagents, such as methyllithium, could also be employed for the synthesis of this compound. A comparative analysis of these potential routes is essential to identify the most efficient and environmentally benign method. The principles of green chemistry provide a framework for this evaluation, focusing on aspects like atom economy, waste generation, energy efficiency, and the use of hazardous substances.
The Grignard synthesis generally offers high atom economy for the key bond-forming step. The primary byproduct is a magnesium salt, which is relatively benign. However, the use of ethereal solvents, which are volatile and flammable, is a drawback from a green chemistry perspective. Furthermore, the preparation of the Grignard reagent itself consumes magnesium metal.
When comparing with a hypothetical route using methyllithium, the Grignard route is often favored for large-scale synthesis due to the lower cost and generally safer handling of methylmagnesium bromide compared to the more pyrophoric methyllithium.
The efficiency of each route can be further evaluated by considering the Process Mass Intensity (PMI), which is the total mass of materials used (raw materials, solvents, reagents, process water) to produce a certain mass of the final product. A lower PMI indicates a more efficient and greener process.
Table 2: Comparative Analysis of Synthetic Routes
| Metric | Grignard Route (CH₃MgBr) | Organolithium Route (CH₃Li) |
| Atom Economy | High | High |
| Reagent Cost | Moderate | High |
| Reagent Handling Safety | Requires care (flammable) | High risk (pyrophoric) |
| Solvent | Ethereal (e.g., THF) | Ethereal (e.g., Diethyl Ether) |
| Byproducts | Magnesium salts | Lithium salts |
| Energy Consumption | Moderate (cooling/heating) | Moderate (cooling/heating) |
| Overall Greenness | Fair | Poor |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 6 Bromo 2 Fluoro 3 Methylphenyl Propan 2 Ol
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol, a combination of one-dimensional and multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.
High-Field ¹H and ¹³C NMR Spectroscopy with Multi-dimensional Techniques (e.g., COSY, HSQC, HMBC, NOESY)
High-field NMR spectroscopy offers superior resolution and sensitivity, which is crucial for resolving complex spin systems and detecting subtle long-range correlations.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons on the aromatic ring, the methyl protons of the propan-2-ol group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents (bromo, fluoro, methyl, and propan-2-ol groups). The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon type (aromatic, aliphatic, carbinol) and its local electronic environment. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.
Multi-dimensional Techniques:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, helping to identify adjacent protons, for instance, within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. For example, correlations would be expected from the methyl protons of the propan-2-ol group to the carbinol carbon and the adjacent aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the preferred conformation of the propan-2-ol side chain relative to the aromatic ring by observing NOEs between the propan-2-ol methyl protons and the aromatic protons or the aromatic methyl group.
Hypothetical ¹H and ¹³C NMR Data
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Ar-H | 7.1 - 7.4 (multiplet) | 125.0 - 135.0 | C-aromatic, C-Br, C-F |
| Ar-CH₃ | 2.3 (singlet) | 20.5 | C-aromatic |
| C(OH)(CH₃)₂ | 1.6 (singlet) | 31.0 | C-OH, C-aromatic |
| OH | Variable (broad singlet) | - | C-OH, C(OH)(CH₃)₂ |
| C-Br | - | 115.0 | Ar-H |
| C-F | - | 160.0 (d, ¹JCF ≈ 250 Hz) | Ar-H |
| C-OH | - | 75.0 | C(OH)(CH₃)₂, OH |
Note: 'd' denotes a doublet. Chemical shifts are referenced to TMS.
Application of ¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the fluorine signal is highly dependent on its electronic environment. Furthermore, the fluorine atom will couple with nearby protons and carbons, providing valuable structural information. In the ¹⁹F NMR spectrum of this compound, a single resonance would be expected, which would likely be a multiplet due to coupling with the aromatic protons. The magnitude of these coupling constants can provide insights into the spatial relationship between the fluorine and the coupled protons.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Mapping
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This precision allows for the determination of the elemental composition of the ions, confirming the molecular formula of the compound.
For this compound (C₁₀H₁₂BrFO), the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
Fragmentation Pathways: Electron ionization (EI) would likely induce fragmentation of the molecule. A key fragmentation pathway would be the loss of a methyl group from the propan-2-ol moiety to form a stable tertiary carbocation. Another probable fragmentation would involve the loss of water from the molecular ion. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure.
Hypothetical HRMS Data
| Ion | Hypothetical m/z | Elemental Composition |
| [M]⁺ | 259.0079 / 261.0058 | C₁₀H₁₂⁷⁹BrFO / C₁₀H₁₂⁸¹BrFO |
| [M - CH₃]⁺ | 244.9843 / 246.9822 | C₉H₉⁷⁹BrFO / C₉H₉⁸¹BrFO |
| [M - H₂O]⁺ | 240.9973 / 242.9952 | C₁₀H₁₀⁷⁹BrF / C₁₀H₁₀⁸¹BrF |
Vibrational Spectroscopy (Infrared and Raman) for Elucidating Functional Group Vibrations and Molecular Conformations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific vibrational frequencies of the functional groups present.
O-H stretch: A broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group.
C-H stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=C stretches: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
C-O stretch: The stretching vibration of the tertiary alcohol C-O bond would be expected in the 1150-1250 cm⁻¹ region.
C-F and C-Br stretches: The carbon-fluorine and carbon-bromine stretching vibrations would appear in the fingerprint region of the IR spectrum, typically in the 1000-1400 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
X-ray Crystallography for Solid-State Structure Determination and Analysis of Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the solid-state architecture.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if applicable to atropisomers or if chiral derivatives are considered)
The presence of a bulky propan-2-ol group adjacent to the substituted aromatic ring could potentially lead to hindered rotation around the C-C bond connecting these two moieties. If this rotational barrier is high enough to allow for the isolation of stable rotational isomers (atropisomers), the molecule would be chiral. In such a case, chiroptical techniques would be essential for their stereochemical assignment.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly powerful for determining the absolute configuration of chiral molecules.
If the molecule itself is not atropisomeric, the synthesis of chiral derivatives could allow for the use of these techniques to probe stereochemical aspects of its reactions or interactions.
Chemical Reactivity and Transformation Pathways of 2 6 Bromo 2 Fluoro 3 Methylphenyl Propan 2 Ol
Reactions Involving the Tertiary Alcohol Functionality
The tertiary alcohol group in 2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol is a key site for various chemical modifications.
Tertiary alcohols are generally resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols. This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions, such as treatment with a hot, acidic solution of potassium permanganate, would likely lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule rather than a simple oxidation of the alcohol. The expected products would be a ketone (acetone) and a substituted benzoic acid (6-bromo-2-fluoro-3-methylbenzoic acid).
Product characterization would rely on spectroscopic methods. The formation of the carboxylic acid could be confirmed by the appearance of a broad O-H stretch and a sharp C=O stretch in the infrared (IR) spectrum, as well as a characteristic carboxylic acid proton signal in the 1H NMR spectrum. The acetone (B3395972) byproduct could be identified by its characteristic singlet in the 1H NMR spectrum and its C=O stretch in the IR spectrum.
The tertiary alcohol can undergo esterification and etherification to yield a variety of derivatives.
Esterification: Direct esterification with carboxylic acids is often difficult for sterically hindered tertiary alcohols. However, the reaction can be achieved with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine. For example, reaction with acetyl chloride would yield 2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-yl acetate.
Etherification: The formation of ethers from tertiary alcohols can be accomplished under acidic conditions with a primary or secondary alcohol (Williamson ether synthesis is not feasible due to the steric hindrance of the tertiary alkoxide). For instance, treatment with methanol (B129727) in the presence of a strong acid catalyst would lead to the formation of 2-(6-bromo-2-fluoro-3-methylphenyl)-2-methoxypropane.
| Reaction Type | Reagents | Expected Product |
| Esterification | Acetyl chloride, pyridine | 2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-yl acetate |
| Etherification | Methanol, H₂SO₄ (catalytic) | 2-(6-bromo-2-fluoro-3-methylphenyl)-2-methoxypropane |
Acid-catalyzed dehydration of this compound would proceed through an E1 mechanism involving a tertiary carbocation intermediate. This reaction is expected to yield an alkene, specifically 1-bromo-3-fluoro-2-methyl-6-(prop-1-en-2-yl)benzene. The regioselectivity is governed by Zaitsev's rule, favoring the formation of the more substituted alkene.
The progress of the dehydration reaction can be monitored by the disappearance of the alcohol's O-H stretch in the IR spectrum and the appearance of C=C stretching and vinylic proton signals in the IR and 1H NMR spectra, respectively.
Transformations at the Bromo-Substituted Aromatic Ring
The bromine atom on the aromatic ring serves as a versatile handle for the introduction of new functional groups via transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The carbon-bromine bond is a common site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgmdpi.com
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govuwindsor.ca For example, reacting this compound with phenylboronic acid would yield 2-(2'-fluoro-3'-methyl-[1,1'-biphenyl]-2-yl)propan-2-ol.
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. rsc.org Reaction with styrene, for instance, would produce 2-(2-fluoro-3-methyl-6-styrylphenyl)propan-2-ol.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgsoton.ac.uknih.gov Coupling with phenylacetylene (B144264) would result in the formation of 2-(2-fluoro-3-methyl-6-(phenylethynyl)phenyl)propan-2-ol.
Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.gov This method is known for its high functional group tolerance.
| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2'-fluoro-3'-methyl-[1,1'-biphenyl]-2-yl)propan-2-ol |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-(2-fluoro-3-methyl-6-styrylphenyl)propan-2-ol |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-fluoro-3-methyl-6-(phenylethynyl)phenyl)propan-2-ol |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(2'-fluoro-3'-methyl-[1,1'-biphenyl]-2-yl)propan-2-ol |
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of the electron-withdrawing fluorine atom ortho to the bromine may activate the ring towards nucleophilic aromatic substitution (SNAr), albeit to a lesser extent than strongly deactivating groups like nitro groups. youtube.comyoutube.comnih.gov The reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex. For an SNAr reaction to occur with displacement of the bromide, a strong nucleophile and potentially elevated temperatures would be required. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent could potentially lead to the substitution of the bromine atom to yield 2-(2-fluoro-6-methoxy-3-methylphenyl)propan-2-ol. However, the success of such a reaction would be highly dependent on the specific reaction conditions.
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a powerful organometallic reaction that transforms a carbon-halogen bond into a carbon-metal bond. In the case of this compound, the presence of a bromine atom on the aromatic ring makes it a prime candidate for such transformations. Typically, this reaction is carried out using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions.
The reaction proceeds by the exchange of the bromine atom with a lithium atom, generating a highly reactive aryllithium intermediate. This intermediate can then be "quenched" with a variety of electrophiles to introduce a wide range of functional groups onto the aromatic ring. For instance, quenching with carbon dioxide (CO2) followed by an acidic workup would yield the corresponding carboxylic acid. Reaction with aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively.
The general scheme for this process is as follows:
Scheme 1: Metal-Halogen Exchange and Quenching

A representation of the metal-halogen exchange of this compound to form a lithiated intermediate, which is then quenched with an electrophile (E+).
The choice of solvent and temperature is crucial for the success of these reactions, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being commonly employed.
Reactivity Modulated by the Fluoro-Substituted Aromatic Ring
Influence of Fluorine on Aromatic Electrophilic/Nucleophilic Substitution
Fluorine's strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic aromatic substitution. This means that reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation will proceed more slowly compared to an unsubstituted benzene (B151609) ring. However, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect). In the case of this compound, the positions ortho and para to the fluorine are already substituted, which would further complicate the regiochemical outcome of any potential electrophilic substitution.
Conversely, the electron-withdrawing nature of fluorine activates the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom itself can act as a leaving group if a strong nucleophile attacks the carbon to which it is attached, particularly if there are other electron-withdrawing groups in the ortho or para positions.
Fluorine-Directed Lithiation or Metalation Strategies
In addition to the metal-halogen exchange at the bromine position, the fluorine atom can direct lithiation to an adjacent position. This is known as directed ortho-metalation (DoM). The fluorine atom can coordinate with the lithium reagent, directing the deprotonation to the ortho position (the C3 position in this case, which is already substituted with a methyl group). However, the presence of the bromine atom and the tertiary alcohol group would likely make the metal-halogen exchange the more favorable pathway.
Regioselectivity and Chemoselectivity in Multi-Functionalized Molecule Reactions
The presence of multiple functional groups—a bromine atom, a fluorine atom, a methyl group, and a tertiary alcohol—on the same molecule presents challenges and opportunities in terms of regioselectivity and chemoselectivity.
In the context of metal-halogen exchange, the reaction is highly regioselective for the bromine atom over the fluorine atom, as the C-Br bond is significantly weaker than the C-F bond.
Chemoselectivity becomes important when considering the reactivity of the generated aryllithium intermediate. This intermediate is a strong base and a potent nucleophile. Therefore, it is crucial to use aprotic solvents and low temperatures to prevent the deprotonation of the tertiary alcohol. If the alcohol were to be deprotonated, it would form a lithium alkoxide, which could potentially interfere with the desired reaction of the aryllithium species with an external electrophile. Protecting the alcohol group prior to the metal-halogen exchange is a common strategy to avoid such complications.
Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies
For the metal-halogen exchange, kinetic studies on related systems have shown that the reaction rate is dependent on the concentration of both the aryl halide and the organolithium reagent. The reaction is generally believed to proceed through an ate-complex intermediate.
Isotopic labeling studies could be employed to further elucidate the reaction mechanism. For example, by using a deuterated quenching agent (e.g., D2O), the position of metalation can be definitively identified by the incorporation of a deuterium (B1214612) atom. Similarly, kinetic isotope effect (KIE) studies could be used to probe the rate-determining step of directed ortho-metalation, should that pathway be accessible.
Computational and Theoretical Investigations of 2 6 Bromo 2 Fluoro 3 Methylphenyl Propan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies. For 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol, these calculations can elucidate the influence of the bromo, fluoro, and methyl substituents on the electronic properties of the benzene (B151609) ring.
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. schrodinger.com A smaller gap generally suggests higher reactivity.
The distribution of these orbitals is also informative. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may be distributed over the ring and the C-Br bond, given the electronegativity of the bromine atom.
Another important output is the molecular electrostatic potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group and the fluorine atom would be expected to be regions of high electron density, while the hydrogen of the hydroxyl group would be electron-deficient.
Hypothetical Data Table: Calculated Electronic Properties
| Parameter | Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G(d) |
Conformational Analysis and Exploration of Potential Energy Surfaces
The presence of a rotatable propan-2-ol side chain in this compound means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis is a computational technique used to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.
This is typically achieved by systematically rotating one or more of the molecule's single bonds and calculating the energy at each step. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them.
For this compound, key dihedral angles to investigate would be those involving the bond between the aromatic ring and the tertiary carbon of the propan-2-ol group, as well as the rotation around the C-O bond of the hydroxyl group. The relative energies of the different conformers can be influenced by steric hindrance between the bulky bromine atom, the methyl group, and the propan-2-ol side chain, as well as by potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom.
Hypothetical Data Table: Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.0 |
| 2 | 180° | 1.5 |
| 3 | -60° | 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which can aid in the identification and characterization of molecules.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), their chemical shifts can be predicted. These theoretical values, when compared to experimental spectra, can help in the assignment of peaks and the confirmation of the molecular structure. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the neighboring bromo, fluoro, and methyl groups.
Vibrational Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the observed vibrational modes to specific molecular motions, such as the stretching of the O-H bond, C-Br bond, and C-F bond, as well as the various vibrations of the aromatic ring.
UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the predicted transitions would likely be of the π → π* type, associated with the aromatic ring.
Hypothetical Data Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C1 (C-Br) | 118.2 | 117.9 |
| C2 (C-F) | 160.5 | 161.0 |
| C3 (C-CH3) | 125.8 | 126.1 |
| C4 | 129.4 | 129.2 |
| C5 | 124.7 | 124.5 |
| C6 (C-C(OH)(CH3)2) | 138.1 | 137.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Computational Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry can provide detailed insights into the mechanisms of chemical reactions, including the identification of intermediates and transition states.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, known as the reaction coordinate. The highest point along this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate. For a tertiary alcohol like this compound, a potential reaction to study would be an SN1-type substitution, where the hydroxyl group is first protonated and then leaves as a water molecule to form a stable tertiary carbocation. Computational methods can be used to calculate the energies of the reactant, the carbocation intermediate, the transition states, and the final product.
Hypothetical Data Table: Calculated Activation Energies for a Postulated Reaction
| Reaction Step | Activation Energy (kcal/mol) |
| Protonation of OH group | 5.2 |
| Loss of H₂O to form carbocation | 15.8 |
| Nucleophilic attack on carbocation | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Reactions are typically carried out in a solvent, which can have a significant impact on their rates and outcomes. Computational models can account for these solvent effects in two main ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding.
By performing calculations with different solvent models, it is possible to predict how the reaction mechanism and activation energies might change in different solvent environments.
Application of Molecular Dynamics Simulations for Conformational Dynamics and Interactions
While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules over time, particularly in a condensed phase like a solution.
In an MD simulation, the atoms of the solute and solvent molecules are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound in a more dynamic and realistic way than static calculations.
MD simulations can provide information about:
Conformational Dynamics: How the molecule changes its shape over time, including the rates of transition between different stable conformations.
Solvation Structure: How the solvent molecules arrange themselves around the solute, which can reveal important information about solute-solvent interactions.
Intermolecular Interactions: The nature and strength of interactions between the solute and solvent molecules, such as hydrogen bonds.
For this compound, an MD simulation in a solvent like water could reveal the stability of any intramolecular hydrogen bonds versus the formation of hydrogen bonds with the surrounding water molecules.
Derivatization and Functionalization of 2 6 Bromo 2 Fluoro 3 Methylphenyl Propan 2 Ol for Advanced Materials and Probes
Synthesis of Novel Analogs with Varying Substituents on the Aromatic Ring
The presence of a bromine atom on the aromatic ring of 2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol serves as a versatile handle for the synthesis of novel analogs through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings are particularly effective for this purpose. By reacting the parent compound with a range of boronic acids or organostannanes, a wide variety of substituents can be introduced at the 6-position of the phenyl ring.
For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, and alkyl groups. This functionalization can significantly alter the electronic and steric properties of the molecule, influencing its potential applications in materials science. The reaction conditions for such transformations are generally mild and tolerant of the tertiary alcohol group.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on an Analogous Bromo-Aryl Substrate
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Substituent |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Phenyl |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Methoxyphenyl |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Thiophen-2-yl |
| 4 | Methylboronic acid | Pd(PCy₃)₂Cl₂ | K₃PO₄ | THF | Methyl |
This table represents typical conditions for Suzuki-Miyaura reactions on bromo-aryl substrates and is illustrative of the potential for derivatization of this compound.
Preparation of Esters, Ethers, and Other Derivatives of the Propan-2-ol Moiety
The tertiary alcohol of this compound can be derivatized to form esters and ethers, although the steric hindrance around the hydroxyl group requires specific synthetic strategies.
Esterification: Standard Fischer esterification conditions are generally not effective for tertiary alcohols due to their propensity to undergo elimination. However, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient method for the synthesis of esters from sterically hindered alcohols. This reaction proceeds at room temperature and is tolerant of a wide range of functional groups.
Etherification: The Williamson ether synthesis, a classic method for preparing ethers, is challenging for tertiary alcohols as the strong basic conditions favor elimination over substitution. Alternative methods, such as reacting the alcohol with a suitable alkyl halide under phase-transfer catalysis or using milder alkylating agents like alkyl triflates, can lead to the formation of the desired ether derivatives.
Introduction of Additional Functional Handles for Further Chemical Transformations
Beyond the modifications at the bromine and hydroxyl positions, additional functional handles can be introduced to facilitate further chemical transformations. For example, the methyl group on the aromatic ring could potentially be functionalized through free-radical bromination to introduce a benzylic bromide, which can then be converted to a variety of other functional groups such as aldehydes, carboxylic acids, or amines.
Furthermore, directed ortho-metalation strategies could potentially be employed, taking advantage of the existing substituents to introduce new functional groups at specific positions on the aromatic ring. This would open up avenues for creating multifunctional molecules with complex architectures.
Exploration of its Utility as a Monomer or Precursor in Polymer Synthesis (non-clinical material science)
The difunctional nature of derivatized this compound makes it an interesting candidate as a monomer or precursor in polymer synthesis for non-clinical material science applications. For instance, after converting the bromine atom to a vinyl or styrenyl group via a Stille or Suzuki coupling, the resulting molecule could act as a monomer in various polymerization reactions, including radical, cationic, or coordination polymerization.
The bulky and rigid structure of the monomer unit would be expected to impart unique properties to the resulting polymer, such as high thermal stability, amorphous character, and specific optical or electronic properties. The fluorine and methyl substituents would further modulate the polymer's characteristics.
Table 2: Potential Polymerization Strategies for Derivatives of this compound
| Monomer Type | Polymerization Method | Potential Polymer Properties |
| Styrenic derivative | Free Radical, Anionic, Cationic | High Tg, amorphous, tailored refractive index |
| Diene derivative | Anionic, Ziegler-Natta | Elastomeric with modified properties |
| Acrylate/Methacrylate ester | Free Radical, ATRP, RAFT | Controlled architecture, functional side chains |
This table outlines hypothetical polymerization strategies based on the functionalization of the parent compound.
Design and Synthesis of Chemically Labeled Derivatives for Mechanistic Research (non-biological probe applications)
For mechanistic studies in non-biological systems, isotopically labeled derivatives of this compound can be synthesized. For example, deuterium (B1214612) or carbon-13 can be incorporated into the molecule at specific positions. This can be achieved by using labeled starting materials in the synthesis or through specific labeling reactions on the final compound.
These labeled compounds can then be used as probes to elucidate reaction mechanisms, study molecular dynamics, or as internal standards in mass spectrometry-based analyses. For instance, a deuterated analog could be used in kinetic isotope effect studies to understand the rate-determining step of a particular transformation involving this molecule.
Advanced Analytical Methodologies for Research Purity and Quantification
Chromatographic Separation Techniques for Purity Assessment and Isolation of Reaction Products
Chromatography is the cornerstone for evaluating the purity of 2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is typically the method of choice for compounds of this polarity.
A typical analysis would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (water, often with a buffer like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar product.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at specific wavelengths. The aromatic ring in the molecule allows for strong UV absorbance, typically around 254 nm. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information, confirming the identity of the main peak and helping to elucidate the structures of any impurities.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 254 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | ~8.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for purity assessment, particularly for identifying volatile impurities or byproducts in the reaction mixture. While tertiary alcohols can sometimes be analyzed directly, they are prone to dehydration at the high temperatures of the GC inlet. Therefore, derivatization is often employed to increase thermal stability and volatility.
A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group (-OH) into a trimethylsilyl (B98337) ether (-OTMS). This derivative is much more stable and volatile, leading to better peak shape and reproducibility. The analysis would be performed on a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms. The mass spectrometer detector provides fragmentation patterns that serve as a "fingerprint" for the compound, allowing for confident identification of the main product and any related volatile impurities.
Quantitative Analysis Techniques for Reaction Monitoring and Yield Determination
Accurate quantification of this compound is essential for calculating reaction yield and for monitoring the consumption of starting materials. HPLC with an external or internal standard is a widely used method. An external standard curve is created by injecting known concentrations of a purified reference standard of the compound and plotting the peak area against concentration.
For more rigorous quantification, especially when sample loss during preparation is a concern, the internal standard method is preferred. A known amount of an unrelated, non-interfering compound (the internal standard) is added to both the calibration standards and the unknown sample. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, which corrects for variations in injection volume. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, non-destructive technique that can determine the absolute purity or concentration of a sample by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.
Spectroscopic Methods for In-situ Reaction Monitoring and Kinetic Studies
In-situ (in the reaction vessel) spectroscopic methods are invaluable for monitoring the progress of the synthesis of this compound in real-time. hzdr.demt.com These Process Analytical Technologies (PAT) provide kinetic data without the need for sampling, which can be difficult for air- and moisture-sensitive reactions like Grignard syntheses. mt.comacs.org
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for this purpose. mt.com An ATR probe inserted directly into the reaction mixture can track the disappearance of the carbonyl stretch (around 1715 cm⁻¹) of the ketone starting material and the appearance of bands associated with the tertiary alcohol product. This allows for the precise determination of the reaction endpoint and can reveal the presence of reaction intermediates or the onset of side reactions. hzdr.de Similarly, Raman spectroscopy can be used to monitor the vibrational modes of the reactants and products, offering complementary information. acs.orgresearchgate.net
Table 2: Key Infrared Bands for In-situ Reaction Monitoring
| Functional Group | Starting Material/Product | Wavenumber (cm⁻¹) | Observation |
| C=O (Carbonyl) | Ketone Reactant | ~1715 | Signal decreases as reaction proceeds |
| C-O (Alcohol) | Tertiary Alcohol Product | ~1150-1200 | Signal increases as reaction proceeds |
| O-H (Alcohol) | Tertiary Alcohol Product | ~3400-3500 (broad) | Signal appears upon product formation |
Impurity Profiling and Analysis of Degradation Pathways in Research Samples
Impurity profiling is the identification and quantification of all potential impurities in a sample. mt.com For this compound, impurities can arise from several sources:
Unreacted Starting Materials: Residual ketone or the Grignard reagent precursor (e.g., 1,3-dibromo-2-fluoro-5-methylbenzene).
Reaction Byproducts: Products from side reactions, such as reduction of the ketone to a secondary alcohol or coupling products from the Grignard reagent.
Degradation Products: The compound may degrade under certain conditions (e.g., strong acid, high heat), potentially through dehydration to form an alkene.
A combination of LC-MS and GC-MS is typically used to create a comprehensive impurity profile. Forced degradation studies, where the sample is intentionally exposed to harsh conditions (acid, base, oxidation, light, heat), are performed to understand potential degradation pathways. The resulting degradants are identified, providing crucial information for establishing appropriate storage and handling conditions for the research compound.
Future Research Directions and Broad Academic Impact of 2 6 Bromo 2 Fluoro 3 Methylphenyl Propan 2 Ol Studies
Development of More Sustainable and Atom-Economical Synthetic Approaches
The pursuit of green chemistry principles is a driving force in modern synthetic organic chemistry. Future research on 2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol will likely focus on developing more sustainable and atom-economical synthetic routes. Traditional methods for creating tertiary benzylic alcohols often involve multi-step processes with stoichiometric reagents, leading to significant waste generation.
Future methodologies could explore:
Catalytic C-C Bond Formation: Investigating the use of catalytic amounts of reagents, such as potassium tert-butoxide, to facilitate the C-C bond-forming reaction between a suitable Grignard reagent and a substituted acetophenone (B1666503) precursor. nih.govelsevierpure.com Such methods are inherently more atom-economical as they minimize the generation of inorganic byproducts.
Iron-Catalyzed Reactions: Exploring the use of iron catalysts, which are abundant, inexpensive, and environmentally benign, for the synthesis of this and similar benzylic alcohols. researchgate.netnih.govacs.org Iron-catalyzed cross-coupling reactions could provide a more sustainable alternative to traditional palladium or nickel-based methods.
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, efficiency, and scalability, while minimizing solvent usage and waste.
These approaches align with the growing demand for environmentally friendly chemical manufacturing and would represent a significant advancement in the synthesis of polysubstituted aromatic compounds. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-C Bond Formation | High atom economy, reduced waste | Development of efficient and selective catalyst systems |
| Iron-Catalyzed Reactions | Use of abundant, low-toxicity metal | Optimization of reaction conditions for high yields |
| Flow Chemistry | Improved safety, scalability, and efficiency | Design and optimization of continuous flow reactors |
Deeper Exploration of Unprecedented Reactivity Patterns and Mechanistic Insights
The specific substitution pattern of this compound, featuring ortho-bromo and ortho-fluoro substituents relative to the tertiary alcohol, presents a unique electronic and steric environment. This arrangement is likely to give rise to unprecedented reactivity patterns.
Future mechanistic studies could focus on:
Influence of Halogen Substituents: Investigating the combined electronic and steric effects of the bromine and fluorine atoms on the reactivity of the tertiary alcohol and the aromatic ring. Halogens are known to be deactivating yet ortho-, para-directing in electrophilic aromatic substitution, and their interplay in this crowded environment warrants detailed study. tutorchase.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways and transition states. researchgate.netnih.govnih.govchemrxiv.orgresearchgate.net Such studies can provide valuable insights into the mechanism of its formation, for instance, via a Grignard addition to a precursor ketone, and predict its behavior in subsequent reactions.
Unusual Rearrangements: Probing the potential for novel intramolecular reactions or rearrangements facilitated by the proximity of the various functional groups. The steric strain imposed by the ortho substituents could lead to unexpected chemical transformations under certain conditions.
A thorough understanding of the reactivity of this molecule will not only be valuable for its own synthetic applications but will also contribute to the broader knowledge of how multiple substituents on an aromatic ring influence chemical behavior.
Potential as a Building Block in Complex Molecule Synthesis or Advanced Chemical Scaffolds
The diverse functional handles present in this compound make it a highly attractive building block for the synthesis of more complex molecules and advanced chemical scaffolds. hilarispublisher.com Its utility stems from the ability to selectively functionalize different parts of the molecule.
Potential applications as a building block include:
Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, vinyl, or alkynyl groups. organic-chemistry.org
Manipulation of the Tertiary Alcohol: The tertiary alcohol can be used as a directing group or can be transformed into other functional groups, such as alkenes through dehydration or ethers through Williamson ether synthesis. rsc.orgresearchgate.netchemrxiv.orgnih.gov
Late-Stage Functionalization: The unique substitution pattern makes it a candidate for late-stage functionalization in the synthesis of complex molecules, where the introduction of specific groups at a late stage is often challenging. rsc.orgresearchgate.netnih.gov
The strategic use of this compound as a precursor could streamline the synthesis of novel pharmaceuticals, agrochemicals, and materials with tailored properties. hilarispublisher.comchemistryworld.com
| Functional Group | Potential Transformation | Application in Synthesis |
| Bromo | Cross-coupling reactions (e.g., Suzuki, Stille) | Introduction of diverse organic moieties |
| Fluoro | Influences electronic properties and metabolic stability | Fine-tuning of biological activity |
| Tertiary Alcohol | Dehydration, etherification, directing group | Creation of new functional groups and stereocenters |
| Methyl | Steric and electronic modification | Modulation of molecular shape and reactivity |
Integration of Studies with Machine Learning for Predictive Chemistry
The intersection of organic chemistry and machine learning offers powerful new tools for predicting reaction outcomes and discovering novel reactivity. magritek.comrjptonline.org Future studies on this compound and related compounds could leverage machine learning in several ways:
Predicting Reactivity: Machine learning models can be trained on datasets of halogenated organic compounds to predict the reactivity of the bromo and fluoro substituents under various reaction conditions. nih.govnih.gov This could accelerate the discovery of new reactions and optimize existing ones.
Optimizing Reaction Conditions: Neural networks can be used to predict suitable catalysts, solvents, and temperatures for reactions involving this compound, reducing the need for extensive empirical screening. acs.org
Discovering New Synthetic Routes: By analyzing vast reaction databases, machine learning algorithms could propose novel and efficient synthetic pathways to this compound and its derivatives.
The integration of machine learning will not only make the study of this specific compound more efficient but will also contribute to the broader goal of developing predictive models for organic synthesis.
Contributions to Fundamental Organic Chemistry and Synthetic Methodology
Research centered on this compound has the potential to make lasting contributions to fundamental organic chemistry and the development of new synthetic methodologies.
Key areas of impact include:
Understanding Steric and Electronic Effects: Detailed studies of this molecule will provide a clearer picture of how a combination of sterically demanding and electronically distinct substituents influences the properties and reactivity of an aromatic system.
Development of New Synthetic Methods: The challenges associated with the synthesis and manipulation of this sterically hindered and electronically complex molecule will likely spur the development of new and more robust synthetic methods for the construction of polysubstituted arenes. rsc.orgacs.orglibretexts.org
Expansion of the Chemical Space: The synthesis and characterization of novel compounds derived from this building block will expand the accessible chemical space for drug discovery and materials science.
常见问题
Q. What are the established synthetic routes for 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol?
The synthesis typically involves sequential halogenation of a phenyl precursor followed by introduction of the propan-2-ol group. A common approach includes:
Halogenation : Selective bromination and fluorination of a methyl-substituted benzene ring using reagents like N-bromosuccinimide (NBS) and Selectfluor® under controlled conditions .
Propan-2-ol introduction : A Grignard reaction (e.g., using methyl magnesium bromide) with a ketone intermediate derived from the halogenated phenyl precursor .
Key considerations : Optimize reaction temperatures (e.g., 0–5°C for halogenation) and stoichiometric ratios to minimize side products like dihalogenated by-products.
Q. How is the compound structurally characterized in academic research?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., bromo and fluoro groups at C6 and C2, respectively) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] at m/z 275.0) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and substituent orientation in crystalline form .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related halogenated propan-2-ol derivatives exhibit:
- Antimicrobial activity : Assessed via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging from 8–32 µg/mL .
- Enzyme inhibition : Potential interaction with cytochrome P450 isoforms, evaluated via fluorometric screening assays .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence nucleophilic substitution reactions in this compound?
The bromo and fluoro groups at C6 and C2 create distinct electronic environments:
- Fluorine’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack at C3 or C4 positions .
- Steric hindrance from the methyl group at C3 may reduce reactivity at proximal sites. Computational modeling (e.g., DFT calculations) can predict regioselectivity .
Methodological recommendation : Use kinetic studies (e.g., pseudo-first-order conditions) to compare reaction rates at different positions.
Q. What strategies resolve contradictions in reported yields for its synthesis?
Discrepancies in yields (e.g., 40–75%) may arise from:
- By-product formation : Competing dihalogenation or over-alkylation. Monitor reactions via TLC or HPLC with UV detection .
- Purification challenges : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate the pure product .
Q. How can reaction conditions be optimized for large-scale synthesis without industrial equipment?
- Flow chemistry : Miniaturized continuous flow reactors improve heat transfer and reduce side reactions during halogenation steps .
- Catalyst screening : Test Lewis acids (e.g., FeCl) to enhance regioselectivity in propan-2-ol introduction .
Data Analysis & Experimental Design
Q. How to differentiate isomeric by-products in halogenation steps?
- GC-MS or LC-MS : Compare retention times and fragmentation patterns of isomers .
- NOESY NMR : Identify spatial proximity of substituents (e.g., distinguishing 6-bromo-2-fluoro from 2-bromo-6-fluoro isomers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
